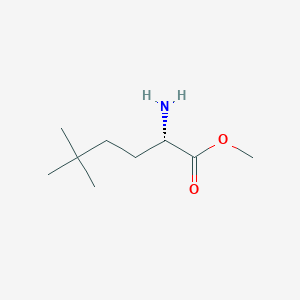
(S)-Methyl 2-amino-5,5-dimethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-amino-5,5-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of 2-amino-5,5-dimethylhexanoic acid and is often used in various chemical and biological applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of (S)-2-amino-5,5-dimethylhexanoic acid. The process generally includes the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of (S)-2-amino-5,5-dimethylhexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid is then reacted with methanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Methyl 2-amino-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-amino-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(S)-2-amino-5,5-dimethylhexanoic acid: The parent compound from which (S)-Methyl 2-amino-5,5-dimethylhexanoate is derived.
®-Methyl 2-amino-5,5-dimethylhexanoate: The enantiomer of this compound, with a different three-dimensional arrangement.
Methyl 2-amino-5,5-dimethylhexanoate: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This specificity makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-5,5-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
DIQDBCVESAIIJG-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)CC[C@@H](C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)CCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
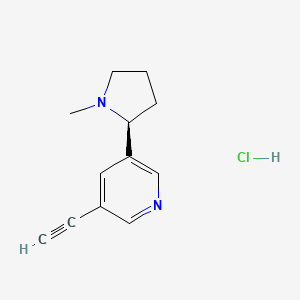
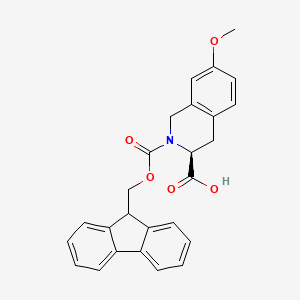
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
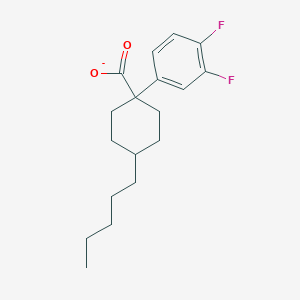
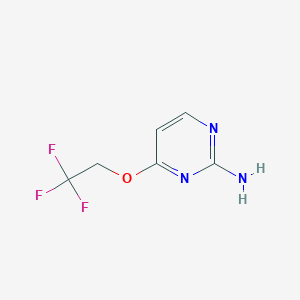
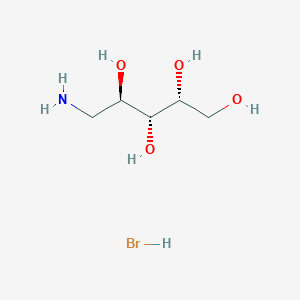
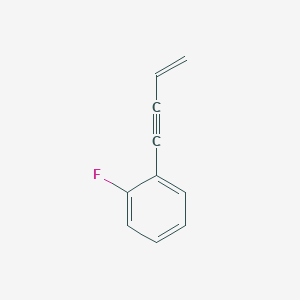
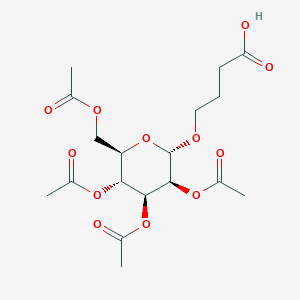
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)
